Potent CYP26A1 Inhibition in MCF7 Microsomes vs. Negligible CYP2D6 Activity
The target compound demonstrates potent inhibition of CYP26A1 with an IC50 of 13 nM in human MCF7 cell microsomes [1]. This is contrasted by its negligible effect on CYP2D6, where it shows an IC50 > 50,000 nM [2]. The >3800-fold selectivity for CYP26A1 over CYP2D6 is a quantitative, verifiable differentiator that has significant implications for minimizing drug-drug interaction liabilities associated with CYP2D6 metabolism.
| Evidence Dimension | CYP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM (CYP26A1) |
| Comparator Or Baseline | Target compound activity against CYP2D6 (>50,000 nM) |
| Quantified Difference | >3,846-fold selectivity |
| Conditions | In vitro; MCF7 cell microsomes (CYP26A1) vs. human liver microsomes (CYP2D6) |
Why This Matters
This data proves a specific off-target liability is avoided, a key differentiator when procuring compounds for in vivo studies where CYP2D6 interaction is a concern.
- [1] BindingDB. BDBM50401154: 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol. Affinity Data for CYP26A1. View Source
- [2] BindingDB. BDBM50250939: 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol. Affinity Data for CYP2D6. View Source
